5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, has been studied for its antimicrobial activity against various bacteria, fungi, and protozoa []. It has shown effectiveness against:
The exact mechanism of action of Cloxiquine against different microbes is not fully understood, but it is believed to involve multiple pathways, including:
Due to its potential antimicrobial activity, Cloxiquine has been explored in various scientific research applications, including:
5-Chloro-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, characterized by the presence of a chlorine atom at the fifth position of the quinoline ring. This compound exhibits a bicyclic structure consisting of a fused pyridine and phenol, where the hydroxyl group is situated at the eighth position. The molecular formula for 5-chloro-8-hydroxyquinoline is C_9H_6ClN_1O, and it has a molecular weight of approximately 181.60 g/mol. This compound is notable for its chelating properties, allowing it to form complexes with various metal ions, which enhances its utility in both biological and industrial applications.
5-Chloro-8-hydroxyquinoline exhibits diverse biological activities:
Several synthesis methods have been developed for 5-chloro-8-hydroxyquinoline:
5-Chloro-8-hydroxyquinoline finds applications in various fields:
Interaction studies have highlighted the compound's role as a selective inhibitor for certain enzymes. For instance, 5-chloro-8-hydroxyquinoline has shown selectivity towards human butyrylcholinesterase over acetylcholinesterase, indicating potential therapeutic applications in treating conditions like Alzheimer's disease . Additionally, its interactions with metal ions have been extensively studied, revealing insights into its chelation behavior and stability under various conditions.
Several compounds share structural similarities with 5-chloro-8-hydroxyquinoline. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Hydroxyquinoline | No chlorine substitution | Strong chelator; widely used in metal ion detection |
5-Bromo-8-hydroxyquinoline | Bromine instead of chlorine | Exhibits different biological activity profiles |
7-Chloro-8-hydroxyquinoline | Chlorine at position seven | Potentially different enzyme inhibition characteristics |
4-Chloro-7-nitroquinoline | Nitro group at position seven | Used primarily in dye synthesis |
The uniqueness of 5-chloro-8-hydroxyquinoline lies in its specific chlorine substitution at position five, which influences its biological activity and reactivity compared to other derivatives. This modification can enhance its antimicrobial efficacy while also affecting its chelation properties.
5-Chloro-8-hydroxyquinoline was first synthesized in the mid-20th century as part of efforts to develop halogenated quinoline derivatives for antimicrobial applications. Early synthetic routes involved chlorination of 8-hydroxyquinoline using sulfuryl chloride or chlorine gas, yielding modest efficiencies (52–59%). The compound gained attention for its superior antibacterial activity compared to non-halogenated analogs, particularly against Mycobacterium tuberculosis (MIC$$_{50}$$: 0.125 μg/ml).
By the 1970s, cloxyquin was commercialized as a disinfectant and feed additive. Its synthesis was optimized through the Skraup-Doebner-von Miller reaction, using 4-chloro-ortho-aminophenol and glycerol under sulfuric acid catalysis. Patents from the 2010s further refined the process, achieving >99% purity via azeotropic dehydration and hydrochloric acid purification.
5-Chloro-8-hydroxyquinoline possesses the molecular formula C₉H₆ClNO with a molecular weight of 179.60 g/mol [1] [2]. The compound is assigned Chemical Abstracts Service registry number 130-16-5 and maintains the International Union of Pure and Applied Chemistry name 5-chloroquinolin-8-ol [10] [11].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₆ClNO | [1] [2] |
Molecular Weight | 179.60 g/mol | [1] [2] |
Chemical Abstracts Service Number | 130-16-5 | [10] [11] |
Melting Point | 122-124°C | [12] [16] |
Boiling Point | 348.7±22.0°C (predicted) | [12] |
Density | 1.2364 g/cm³ (estimated) | [12] |
Solubility in Water | 0.019 g/L (experimental) | [12] |
Acid Dissociation Constant | 3.77±0.10 (predicted) | [12] |
The compound typically appears as a crystalline powder with coloration ranging from white to light yellow to green, depending on purity and storage conditions [10] [14]. The physical state at room temperature is solid, with recommended storage under cool, dark conditions below 15°C to maintain stability [10] [14].
The molecular structure of 5-Chloro-8-hydroxyquinoline consists of a quinoline backbone with specific substitution patterns that define its chemical behavior [1] [11]. The compound features a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with hydroxyl functionality at position 8 and chlorine substitution at position 5 [11] [32].
The Simplified Molecular Input Line Entry System representation of C1=CC2=C(C=CC(=C2N=C1)O)Cl accurately describes the connectivity pattern, while the International Chemical Identifier key CTQMJYWDVABFRZ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound [1] [16]. The structural arrangement creates a planar aromatic system with delocalized electron density across the quinoline framework [32] [33].
Crystallographic analysis reveals that 5-Chloro-8-hydroxyquinoline exhibits characteristic hydrogen bonding patterns that influence its solid-state organization [32] [40]. The compound forms intermolecular hydrogen bonds through the hydroxyl group at position 8, creating extended networks in the crystalline state [32] [40]. The presence of the chlorine atom at position 5 introduces additional halogen bonding capabilities, contributing to the overall supramolecular architecture [33].
Structural Feature | Description | Reference |
---|---|---|
Ring System | Bicyclic quinoline framework | [1] [11] |
Substituents | Hydroxyl at position 8, chlorine at position 5 | [11] [32] |
Planarity | Essentially planar aromatic system | [32] [33] |
Hydrogen Bonding | Intermolecular networks via hydroxyl group | [32] [40] |
Halogen Interactions | Chlorine participates in halogen bonding | [33] |
5-Chloro-8-hydroxyquinoline exhibits limited conformational flexibility due to its rigid aromatic framework [30] [32]. The compound exists predominantly in a single conformational state under normal conditions, with the quinoline ring system maintaining planarity [32] [40]. The spatial arrangement of the hydroxyl group and chlorine substituent creates a well-defined three-dimensional structure that influences its chemical reactivity and intermolecular interactions [30] [33].
The compound demonstrates the capacity for tautomeric equilibria, particularly involving the hydroxyl group at position 8 [30] [34]. Under certain conditions, the phenolic form can exist in equilibrium with the quinone tautomer, although the phenolic form typically predominates under standard conditions [30]. This tautomeric behavior is influenced by environmental factors such as pH, solvent polarity, and temperature [30].
Computational studies utilizing Density Functional Theory calculations have provided insights into the electronic structure and conformational preferences of 5-Chloro-8-hydroxyquinoline [22] [30]. These investigations reveal that the compound maintains a stable planar configuration with minimal energy barriers for rotation around single bonds within the aromatic system [22] [30]. The presence of the chlorine substituent introduces asymmetric charge distribution that affects the overall molecular electrostatic potential [22] [30].
Conformational Aspect | Characteristic | Reference |
---|---|---|
Ring Planarity | Essentially planar quinoline system | [32] [40] |
Tautomeric Forms | Phenolic form predominates | [30] |
Rotational Barriers | Minimal due to aromatic rigidity | [22] [30] |
Electronic Distribution | Asymmetric due to chlorine substitution | [22] [30] |
Stability | Single stable conformation | [30] [32] |
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of 5-Chloro-8-hydroxyquinoline through characteristic chemical shift patterns [10] [14]. Proton Nuclear Magnetic Resonance spectra exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, with chemical shifts influenced by the electron-withdrawing effects of both the chlorine substituent and the quinoline nitrogen [29]. The hydroxyl proton typically appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the phenolic functionality [29].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons displaying characteristic chemical shifts in the 110-160 parts per million range [21] [29]. The carbon bearing the chlorine substituent exhibits distinctive downfield shifting due to the deshielding effect of the halogen [21] [29]. The carbon bearing the hydroxyl group also shows characteristic chemical shift patterns that aid in structural confirmation [21] [29].
Infrared spectroscopy demonstrates specific absorption bands that serve as fingerprint markers for compound identification [20] [22]. The hydroxyl stretching vibration typically appears in the 3200-3600 wavenumber region, while carbon-oxygen stretching modes are observed around 1200-1300 wavenumbers [20] [22]. The quinoline ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber range [20] [22]. Carbon-chlorine stretching vibrations provide additional confirmation of halogen substitution [20] [22].
Mass spectrometry analysis yields molecular ion peaks consistent with the expected molecular weight of 179.60, with characteristic fragmentation patterns that reflect the loss of chlorine or hydroxyl groups [23]. Electrospray ionization typically produces protonated molecular ions at mass-to-charge ratio 180.021, while collision-induced dissociation generates fragment ions that aid in structural elucidation [23].
Spectroscopic Method | Key Identification Markers | Reference |
---|---|---|
Proton Nuclear Magnetic Resonance | Aromatic proton patterns, exchangeable hydroxyl | [29] |
Carbon-13 Nuclear Magnetic Resonance | Aromatic carbon shifts, halogen-bearing carbon | [21] [29] |
Infrared Spectroscopy | Hydroxyl stretch, aromatic vibrations, carbon-chlorine stretch | [20] [22] |
Mass Spectrometry | Molecular ion 180.021, characteristic fragmentations | [23] |
Ultraviolet-Visible Spectroscopy | Aromatic electronic transitions | [17] [18] |
High Performance Liquid Chromatography provides reliable separation and quantification methods for 5-Chloro-8-hydroxyquinoline [25] [26]. Reverse-phase chromatographic conditions utilizing octadecylsilane stationary phases with acidic mobile phases containing acetonitrile-water mixtures demonstrate effective retention and resolution [26]. The compound typically elutes with retention times dependent on the specific mobile phase composition and gradient conditions employed [26].
Gas Chromatography analysis requires consideration of the compound's thermal stability and volatility characteristics [10] [25]. The compound demonstrates sufficient volatility for gas chromatographic analysis under appropriate temperature programming conditions [10]. Purity assessment by gas chromatography typically yields values exceeding 98% for commercial preparations [10] [14].
The chromatographic behavior of 5-Chloro-8-hydroxyquinoline is influenced by its ability to form metal complexes, particularly with palladium ions [26]. This complexation behavior has been exploited for enhanced detection sensitivity in liquid chromatographic methods [26]. Detection wavelengths in the 280-285 nanometer range provide optimal sensitivity for ultraviolet detection [26].
Chromatographic Method | Optimal Conditions | Detection Parameters | Reference |
---|---|---|---|
High Performance Liquid Chromatography | Reverse-phase, acetonitrile-water mobile phase | Ultraviolet detection 280-285 nm | [26] |
Gas Chromatography | Temperature programming, appropriate volatility | Thermal conductivity or flame ionization | [10] |
Complexation Chromatography | Palladium ion mobile phase additives | Enhanced ultraviolet detection | [26] |
Preparative Separation | Gradient elution conditions | Fraction collection and analysis | [25] |
Irritant